6-Methyl-6-hepten-4-yn-2-ol
CAS No.: 20937-57-9
Cat. No.: VC8397575
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20937-57-9 |
|---|---|
| Molecular Formula | C8H12O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 6-methylhept-6-en-4-yn-2-ol |
| Standard InChI | InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h8-9H,1,6H2,2-3H3 |
| Standard InChI Key | ISBXAXQCXXKEHA-UHFFFAOYSA-N |
| SMILES | CC(CC#CC(=C)C)O |
| Canonical SMILES | CC(CC#CC(=C)C)O |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 6-methyl-6-hepten-4-yn-2-ol systematically describes its structure:
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A seven-carbon heptenyl chain (hepten) with a double bond at the sixth position.
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A triple bond (yne) at the fourth position.
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A hydroxyl (-ol) group at the second carbon.
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A methyl branch at the sixth carbon.
This configuration results in a molecular weight of 124.18 g/mol and a density of 0.908 g/cm³ . The compound’s structural complexity is reflected in its boiling point (197.1°C at 760 mmHg) and vapor pressure (0.0983 mmHg at 25°C), which influence its volatility and handling requirements .
Physicochemical Properties
The compound’s physical and chemical attributes are critical for industrial handling and experimental applications. Key properties include:
The relatively high logP value (1.336) suggests moderate lipophilicity, which may influence its solubility in organic solvents and biological membranes . The flash point of 81.6°C classifies it as flammable, necessitating precautions against ignition sources during storage and transport .
Industrial and Research Applications
6-Methyl-6-hepten-4-yn-2-ol falls under HS code 2905290000 (“unsaturated monohydric alcohols”), indicating its use in:
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Fragrance Industry: As a precursor for terpene-like odorants due to its structural similarity to natural monoterpenes.
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Pharmaceutical Intermediates: Potential building block for bioactive molecules targeting neurological or anti-inflammatory pathways.
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Polymer Chemistry: Crosslinking agent in resins or elastomers via its unsaturated bonds.
Regulatory data classify it under a 5.5% Most Favored Nation (MFN) tariff, with a 9.0% tax rebate rate in certain jurisdictions, reflecting its specialized industrial role .
Future Research Directions
Critical knowledge gaps include:
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Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.
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Ecotoxicity: Impact on aquatic and terrestrial organisms.
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Synthetic Optimization: Catalytic methods to improve yield and stereoselectivity.
Collaborative efforts between academic and industrial laboratories are essential to address these challenges and expand the compound’s utility.
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